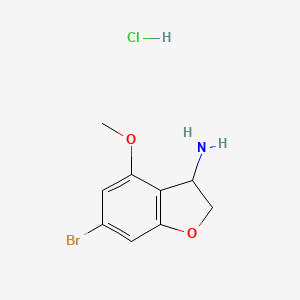
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the cyclization of appropriately substituted precursors. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach is the proton quantum tunneling method, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been used to obtain various benzofuran compounds with significant biological activities .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for therapeutic applications.
Industry: Benzofuran derivatives are used in the production of dyes, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This makes them effective in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities and used in various medical applications.
Uniqueness
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride stands out due to its unique combination of a bromine atom and a methoxy group, which may contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H11BrClNO2 |
|---|---|
Peso molecular |
280.54 g/mol |
Nombre IUPAC |
6-bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-12-7-2-5(10)3-8-9(7)6(11)4-13-8;/h2-3,6H,4,11H2,1H3;1H |
Clave InChI |
DANPHSRJYOZOJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C(CO2)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


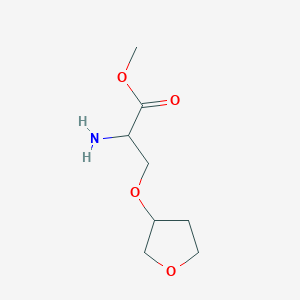
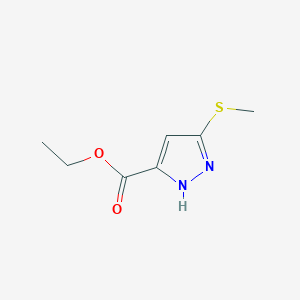
![6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13491756.png)
![rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
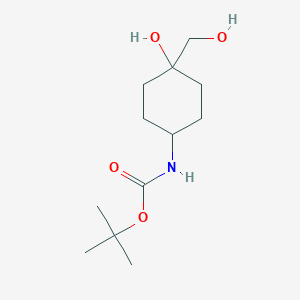
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
![Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13491785.png)
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
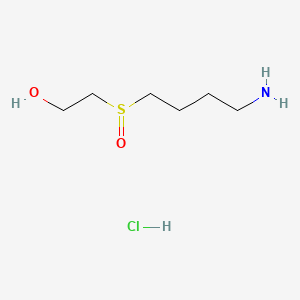
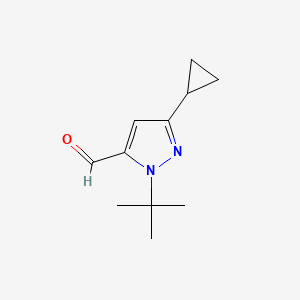
![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
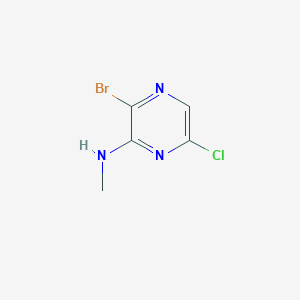
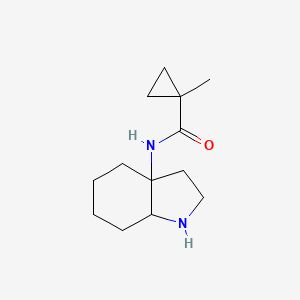
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
